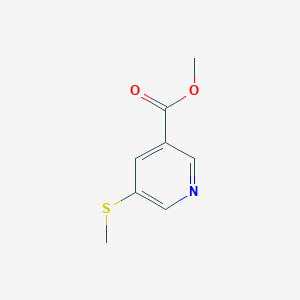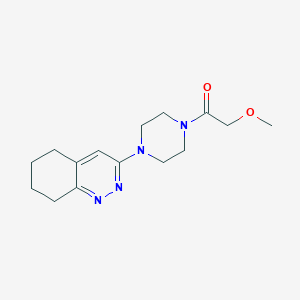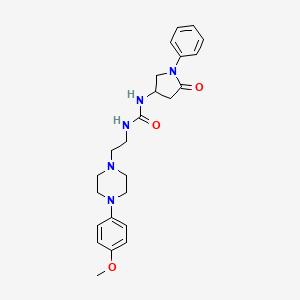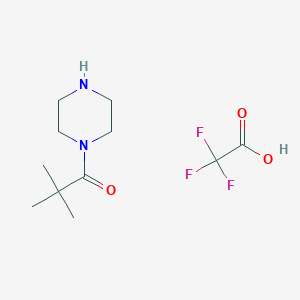
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid is a compound with the molecular formula C11H19F3N2O3 and a molecular weight of 284.279. This compound is known for its unique chemical structure, which includes a piperazine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid typically involves the reaction of 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction is usually complete within a few hours, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to active sites of enzymes, inhibiting their activity, while the trifluoroacetic acid moiety can enhance the compound’s stability and solubility. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one: Lacks the trifluoroacetic acid moiety, making it less stable and less soluble.
2,2,2-Trifluoroacetic acid: Does not contain the piperazine ring, limiting its ability to interact with enzymes and receptors.
Uniqueness
The combination of the piperazine ring and the trifluoroacetic acid moiety in 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid makes it unique in terms of its stability, solubility, and ability to interact with biological targets. This uniqueness enhances its utility in various scientific research applications.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2HF3O2/c1-9(2,3)8(12)11-6-4-10-5-7-11;3-2(4,5)1(6)7/h10H,4-7H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADGSAIBBNOSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
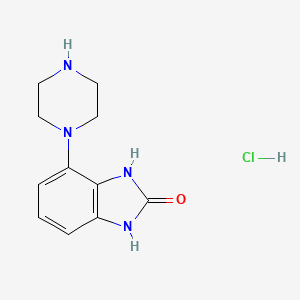
![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)
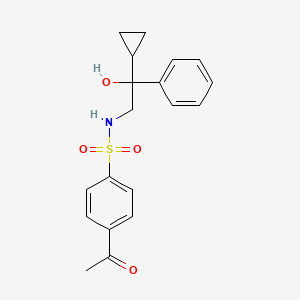
![2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide](/img/structure/B2887951.png)
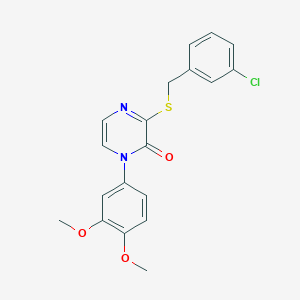
![1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2887953.png)
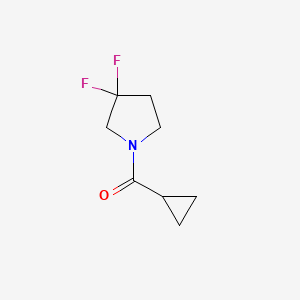
![N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2887955.png)
![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/new.no-structure.jpg)
